Home > Products > Building Blocks P10294 > Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride
Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride - 1332529-65-3

Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride

Catalog Number: EVT-1686389
CAS Number: 1332529-65-3
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: CHMFL-EGFR-202 is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including the drug-resistant T790M mutation. [] This compound exhibits strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines. []
  • Relevance: While structurally distinct from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, CHMFL-EGFR-202 shares a piperidine ring system, suggesting potential exploration of structure-activity relationships around this moiety for different targets. [] Both compounds are designed as inhibitors, albeit targeting distinct proteins.

[1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes

  • Compound Description: This series of compounds, denoted as 3(a-e) in the source, were synthesized and evaluated for their antibacterial, antioxidant, and antiproliferative activities. [] Compound 3b demonstrated the most potent radical scavenging and iron ion chelating properties. [] Compounds 3a and 3d exhibited promising antiproliferative activity against MCF7, U373, and C6 rat glioma cell lines. []
  • Relevance: These compounds share a core structure with 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, specifically the piperidine ring linked to a benzoyl moiety via a methanone bridge. [] This similarity highlights the significance of this structural motif in designing compounds with potential biological activities. The varying substituents on the benzoyl ring in the 3(a-e) series offer insights into structure-activity relationships and could guide further modifications of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride.

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

  • Compound Description: This compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the maintenance of cancer stem cell properties. [] It exhibits submicromolar inhibitory potency against LSD1. []
  • Relevance: The compound shares a key structural feature with 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride: a piperidine ring attached to a phenyl ring via a methoxy linker. [] This structural similarity highlights this moiety's potential role in interacting with biological targets. The presence of a pyridine and a nitrile group in this LSD1 inhibitor, compared to the benzoyl moiety in 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, suggests potential avenues for modifying the core structure to achieve different pharmacological profiles.

N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin.-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-difluorophenyl)-2-[4-({7-ethoxy-5-[(2R)-piperidin.-2-ylmethoxy]quinazolin

  • Compound Description: These compounds are described as potential treatments for proliferative diseases, particularly cancer. []
  • Relevance: While the core structure differs significantly from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, the presence of a piperidine ring with a methoxy linker attached to a larger aromatic system is noteworthy. [] This recurring motif suggests its potential importance in interactions with biological targets, prompting further investigation into its role in various pharmacological activities.

Raloxifene ([6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone hydrochloride)

  • Compound Description: Raloxifene is classified as a selective estrogen receptor modulator (SERM) commonly used in managing osteoporosis and reducing the risk of invasive breast cancer in postmenopausal women. []
  • Relevance: The presence of the piperidine ring in both raloxifene and 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, although with different substitutions and linkers, indicates the potential versatility of this moiety in drug design. [] Raloxifene's distinct pharmacological profile underscores the impact of structural modifications on target specificity and therapeutic applications.

(R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol (TBPT)

  • Compound Description: TBPT is a serotonin-4 receptor partial agonist that is primarily metabolized into two major metabolites: an N-dealkylation product (M1) and a cyclized oxazolidine structure (M2). [] The study using TBPT focused on predicting human circulating drug metabolite exposure using in vitro data and physiologically based pharmacokinetic modeling. []
  • Compound Description: YKP1447 displays atypical antipsychotic properties, exhibiting selective binding affinity for serotonin (5-HT2A, 5-HT2C) and dopamine (D2, D3) receptors. [] Behavioral studies in mice demonstrated its antagonistic effects against apomorphine and DOI-induced behaviors. [] YKP1447 also inhibited amphetamine-induced hyperactivity and conditioned avoidance response in rats with a favorable therapeutic index. []

[Trp(7)β-Ala(8)]NKA(4-10)

  • Compound Description: This peptide functions as a selective antagonist for the tachykinin NK3 receptor. [, ] When administered centrally, it exhibits anxiogenic effects in mice, decreasing their time spent in the open arms of an elevated plus-maze. [, ]
  • Relevance: Although a peptide and structurally distinct from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, [Trp(7)β-Ala(8)]NKA(4-10) highlights an important concept: structurally different molecules can target the same receptor family. [, ] This suggests that while the specific binding sites and interactions may differ, the piperidine-containing 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride could be a starting point for exploring compounds targeting the tachykinin receptor family.

(S)-N-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)-piperidin-3-yl)propyl)-4-phenyl-piperidin-4-yl)-N-methylacetamide (SR 142801)

  • Compound Description: SR 142801 acts as a potent and selective non-peptide antagonist for the tachykinin NK3 receptor. [, , , ] It effectively blocks the anxiolytic effects of NK3 receptor agonists in mice when co-administered centrally. [, ] Additionally, SR 142801 demonstrates long-lasting inhibition of cardiovascular effects induced by NK3 receptor activation in guinea pigs. []
  • Relevance: SR 142801 serves as a relevant comparison due to its piperidine moiety, though its structure is significantly larger and more complex than 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride. [, , , ] Despite these differences, SR 142801's classification as a tachykinin receptor antagonist suggests a potential area of exploration for the structurally simpler 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride.

2-Phenyl-4-quinolinecarboxamides

  • Compound Description: This class of compounds represents a novel group of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor. []
  • Relevance: While not directly containing a piperidine ring like 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, the 2-phenyl-4-quinolinecarboxamides are significant because they target the same receptor as the piperidine-containing SR 142801: the neurokinin-3 receptor. [] This suggests that different core structures can be successful in binding this receptor, highlighting the potential for exploring variations on the 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride scaffold for neurokinin-3 receptor activity.

(4-methoxy-7-morpholin-4-yl-benzothiazol-2-ylmethoxy) 4-hydroxy-4-methyl-piperidin-1-carboxy lic acid

  • Compound Description: This specific compound's biological activity and target are not explicitly stated in the provided abstract. []
  • Relevance: The compound shares a significant structural similarity with 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, both featuring a piperidine ring connected to a complex aromatic system through a methoxy linker. [] This common motif suggests that modifications around this core structure could lead to diverse pharmacological profiles, potentially targeting a range of biological targets.

2-Piperidinyl-tetrahydroquinolinones

  • Compound Description: This class of compounds was unexpectedly formed during the reaction of enaminonitriles with 1,3-cyclohexanedione derivatives. []
  • Relevance: The 2-piperidinyl-tetrahydroquinolinones highlight the potential for unexpected rearrangements and formations of piperidine-containing compounds. [] While not directly analogous to 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, their discovery emphasizes the need to consider potential side reactions and alternative synthetic pathways when working with similar starting materials or reaction conditions.

N-[(piperidin-1-yl)carbothioyl]benzamide

  • Compound Description: This compound demonstrated potential as both a thermal and photostabilizer for polymethylmethacrylate, preventing its thermooxidative degradation. []
  • Relevance: N-[(piperidin-1-yl)carbothioyl]benzamide shares a benzoylpiperidine substructure with 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, highlighting this motif's presence in compounds with distinct applications beyond pharmaceuticals. [] This emphasizes the versatility of the benzoylpiperidine moiety and its potential utility in diverse fields like polymer chemistry.
  • Compound Description: This group of compounds, including the one specifically mentioned and numerous others detailed in the source, are identified as inhibitors of Bcl-2, an antiapoptotic protein. [, ] These inhibitors are being investigated as potential therapeutic agents for various cancers and other diseases where Bcl-2 expression is implicated. [, ]
  • Relevance: Although the core structure differs from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, the recurring use of piperidine and piperazine rings in these Bcl-2 inhibitors highlights the importance of these cyclic systems in medicinal chemistry. [, ] This suggests that exploring modifications around the piperidine ring in 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride could yield compounds with potential anti-cancer activity by targeting Bcl-2 or related proteins.

(4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol

  • Compound Description: This compound demonstrates high potency for the serotonin 5-HT2A receptor (Ki = 1.63 nM) and exhibits greater than 300-fold selectivity over other serotonin receptor subtypes (5-HT2C, 5-HT6, 5-HT7), dopamine D2 receptors, and adrenergic alpha1 and alpha2 receptors. []
  • Relevance: Like 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, this compound incorporates a piperidine ring within its structure. [] The high potency and selectivity of (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol for the 5-HT2A receptor suggest that exploring modifications of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, potentially by incorporating similar fluorine substitutions or altering the linker and aromatic ring systems, could yield compounds with potent and selective activity at serotonin receptors.

Ketanserin (3-[2-[4-(4-fluorobenzoyl)-piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione)

  • Compound Description: Ketanserin is a 5-HT2A receptor antagonist. In studies on pregnant human myometrium, ketanserin effectively antagonized contractions stimulated by α-methyl-5-hydroxytryptamine (α-Me-5-HT), a 5-HT2 receptor agonist. []
  • Relevance: Similar to 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, ketanserin contains a piperidine ring connected to a benzoyl group. [] The presence of a fluorine atom on the benzoyl group in ketanserin, a feature absent in 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, highlights the potential impact of even subtle structural modifications on receptor selectivity and pharmacological activity.

Me-Talnetant ((S)-(-)-N-(α-ethylbenzyl)-3-methoxy-2-phenylquinoline-4-carboxamide)

  • Compound Description: Me-Talnetant is a radiolabeled analogue of talnetant (SB223412), a neurokinin 3 receptor antagonist. It was used in binding studies to investigate the molecular determinants of the neurokinin 3 receptor binding pocket. []
  • Relevance: Me-Talnetant shares a structural motif with other neurokinin 3 receptor antagonists, such as osanetant and SR142801, which exhibit different binding interactions within the receptor's transmembrane domains. [] While Me-Talnetant doesn't contain a piperidine ring like 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, its investigation as a tool to probe the neurokinin 3 receptor's binding pocket provides valuable information for designing novel ligands. This knowledge could be extrapolated to explore modifications of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride to assess its potential interactions with this receptor.

Osanetant ((S)-(+)-N-{{3-[1-benzoyl-3-(3,4-dichlorophenyl)-piperidin-3-yl]prop-1-yl}-4-phenylpiperidin-4-yl}-N-methylacetamide)

  • Relevance: Osanetant is another example of a neurokinin 3 receptor antagonist that, while structurally distinct from 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, provides insights into the structural diversity of ligands targeting this receptor. [] Understanding the specific binding interactions of osanetant within the neurokinin 3 receptor can contribute to designing novel ligands, potentially by incorporating specific structural features from osanetant into the 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride scaffold.

(S)-2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(4-fluoro-2-methyl-phenyl)-6-((S)-4-methanesulfonyl-3-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide (RO49085940)

  • Compound Description: RO49085940 represents another class of neurokinin 3 receptor antagonists. It exhibits distinct binding properties compared to Me-Talnetant and osanetant, as evidenced by the contrasting effects of the F3427.39A mutation on their binding affinities. [] This suggests that RO49085940 interacts with a unique subset of amino acid residues within the receptor's binding pocket.
  • Relevance: The discovery of RO49085940 as a neurokinin 3 receptor antagonist with a distinct binding mode further expands the chemical diversity of ligands targeting this receptor. [] Its unique structure and interaction profile compared to Me-Talnetant and osanetant provide valuable insights for developing novel neurokinin 3 receptor ligands. Exploring modifications of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride based on the structure-activity relationships gleaned from RO49085940 could be a promising avenue for discovering new compounds with desirable pharmacological properties.

Properties

CAS Number

1332529-65-3

Product Name

Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride

IUPAC Name

piperidin-1-yl-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(20-12-2-1-3-13-20)16-4-6-17(7-5-16)22-14-15-8-10-19-11-9-15;/h4-7,15,19H,1-3,8-14H2;1H

InChI Key

XSKPYVXKTVIWBK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.